Ethyl 3-amino-7-bromobenzofuran-2-carboxylate
CAS No.: 1823241-41-3
Cat. No.: VC3026697
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823241-41-3 |
|---|---|
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3 |
| Standard InChI Key | GCAPXACGZIBUJP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3-amino-7-bromobenzofuran-2-carboxylate belongs to the class of benzofuran derivatives, containing a benzene ring fused to a furan ring system. The chemical structure features several key functional groups that define its reactivity profile: an amino group at position 3, a bromine atom at position 7, and an ethyl carboxylate group at position 2.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1823241-41-3 |
| Molecular Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate |
| MDL Number | MFCD21609332 |
The structure consists of a benzofuran core with strategically positioned functional groups that contribute to its chemical versatility and potential biological activities .
Physical Properties
The physical properties of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate provide essential information for handling and application of the compound:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Boiling Point | 382.0±37.0 °C (Predicted) |
| Density | 1.585±0.06 g/cm³ (Predicted) |
| pKa | -0.45±0.10 (Predicted) |
These properties are primarily computationally predicted values based on structural analysis rather than experimental measurements, which is common for specialized research compounds .
Structural Identifiers
For research and database purposes, the compound is cataloged using various structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3 |
| Standard InChIKey | GCAPXACGZIBUJP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N |
These identifiers enable precise chemical structure representation in computational chemistry and cheminformatics applications.
Synthesis Methods
The synthesis of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate involves several strategic approaches, each with specific advantages depending on the desired scale and available starting materials.
General Synthetic Routes
The compound can be synthesized through multi-step organic processes that typically involve:
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Formation of the benzofuran core structure
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Introduction of the bromine substituent
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Installation of the amino group
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Esterification of the carboxylic acid function
These steps employ reagents such as bromine, ethyl alcohol, and various amine sources under controlled reaction conditions to ensure high yield and purity.
Cyclization Approach
One documented approach for synthesizing related benzofuran-2-carboxylate derivatives involves the cyclization of 2-formylphenoxyacetic acid ethyl esters. This process utilizes base-catalyzed intramolecular aldolization:
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Reaction of appropriate 2-hydroxybenzaldehyde derivatives with ethyl chloroacetate in DMF
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Cyclization in the presence of anhydrous potassium carbonate at elevated temperatures
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Introduction of functional groups through subsequent transformations
The presence of electron-donating groups like halogens can favor this cyclization reaction by enhancing the reactivity of the carbonyl group .
Room-Temperature Synthesis
Recent advancements have demonstrated that cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) provides an effective combination for the rapid room-temperature synthesis of related 3-amino-2-aroyl benzofuran derivatives. This approach enables:
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One-pot C–C and C–O bond formation
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Short reaction times (10-20 minutes)
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Good to excellent yields
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Suitability for gram-scale synthesis
This methodology represents a significant improvement over traditional approaches that often require elevated temperatures and extended reaction times .
Chemical Reactivity
The structural features of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate contribute to its diverse chemical reactivity, making it valuable in organic synthesis.
Functional Group Reactivity
The compound possesses multiple reactive sites:
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The amino group at position 3 can participate in various transformations:
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Nucleophilic substitution reactions
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Diazotization
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Acylation and alkylation
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The bromine substituent at position 7 enables:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Halogen-metal exchange reactions
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Nucleophilic aromatic substitution under specific conditions
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The ethyl ester group provides opportunities for:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification
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Reduction to alcohols or aldehydes
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Amidation reactions
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These reaction pathways make the compound a versatile building block for more complex molecular architectures.
Scaffold Modifications
The benzofuran scaffold allows for extensive modifications:
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Further substitution of the aromatic ring
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Functionalization of the furan portion
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Construction of fused ring systems
Such modifications can lead to compounds with tailored biological activities or enhanced material properties for specific applications.
Biological Activities and Applications
Ethyl 3-amino-7-bromobenzofuran-2-carboxylate and related derivatives exhibit promising biological activities that position them as candidates for various therapeutic applications.
Antimicrobial Properties
Brominated benzofurans, including derivatives like Ethyl 3-amino-7-bromobenzofuran-2-carboxylate, demonstrate notable antimicrobial properties:
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Activity against gram-positive and gram-negative bacteria
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Potential antifungal effects
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Possible mechanisms involving disruption of cell membrane integrity or inhibition of essential microbial enzymes
These properties highlight the potential for developing new antimicrobial agents based on this structural class.
Research Applications
The compound serves as an important research tool:
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As a synthetic intermediate for more complex bioactive molecules
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In structure-activity relationship (SAR) studies to understand the influence of specific functional groups on biological activity
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As a probe for investigating biochemical pathways and potential drug targets
These research applications contribute to the advancement of medicinal chemistry and drug discovery efforts .
Agricultural Applications
Beyond medicinal applications, Ethyl 3-amino-7-bromobenzofuran-2-carboxylate may also find utility in agricultural chemistry:
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Development of crop protection agents
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Design of compounds for controlling plant diseases
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Formulation of growth regulators with specific activity profiles
These applications leverage the compound's structural features and potential biological activities in contexts outside human medicine .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Moisture Exposure | Protect from moisture |
| Container | Sealed storage vessel |
| Light Exposure | Protect from direct light |
Following these storage recommendations helps maintain the compound's chemical integrity and extends its shelf life for research purposes .
Solution Preparation
For experimental applications requiring solutions of specific concentrations, the following guidelines are recommended:
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Select appropriate solvents based on the compound's solubility properties
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Prepare stock solutions in concentration ranges appropriate for the intended application
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Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing
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For increased solubility, consider heating to 37°C and using ultrasonic bath agitation
When stored at -80°C, stock solutions maintain integrity for approximately 6 months; at -20°C, the recommended use period is limited to 1 month .
Related Compounds and Structural Analogs
Understanding structural relatives of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate provides context for its properties and potential applications.
Direct Derivatives
Several compounds are directly related to Ethyl 3-amino-7-bromobenzofuran-2-carboxylate:
| Compound | Relationship | Formula | Molecular Weight |
|---|---|---|---|
| 3-Amino-7-bromobenzofuran-2-carboxylic acid | Hydrolysis product (acid form) | C₉H₆BrNO₃ | 256.05 g/mol |
| Methyl 3-amino-7-bromobenzofuran-2-carboxylate | Methyl ester analog | C₁₀H₈BrNO₃ | 270.08 g/mol |
| Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | Position isomer | C₁₁H₁₀BrNO₃ | 284.11 g/mol |
These derivatives share core structural features but differ in subtle ways that can influence their chemical reactivity and biological properties .
Benzofuran Analogs
Other benzofuran compounds with different substitution patterns provide valuable comparison points:
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Methyl 7-bromobenzofuran-3-carboxylate - differs in position of the carboxylate group and lacks the amino functionality
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Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate - contains methoxy and nitro groups instead of amino and bromo substituents
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Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate - incorporates a pyridine ring in place of the benzene ring portion
These structural variations result in distinct physicochemical properties and biological activities, highlighting the importance of specific functional groups and their positioning .
Current Research Directions
Research involving Ethyl 3-amino-7-bromobenzofuran-2-carboxylate continues to expand our understanding of its potential applications.
Medicinal Chemistry Research
Current investigations focus on several promising areas:
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Structure-activity relationship studies to optimize antimicrobial activity
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Development of targeted anticancer agents based on the benzofuran scaffold
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Exploration of potential applications in treating infectious diseases
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Investigation of selectivity mechanisms that could reduce side effects in therapeutic applications
These research directions aim to leverage the compound's structural features for developing new therapeutic agents .
Synthetic Methodology Development
The compound also features in research focused on improving synthetic approaches:
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Development of more environmentally friendly synthesis methods
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Exploration of catalytic processes for introducing functional groups
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Investigation of stereoselective transformations for creating chiral derivatives
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Advancement of one-pot multicomponent reactions for streamlined synthesis
These methodological advances contribute to more efficient access to the compound and its derivatives for research applications .
Material Science Applications
Emerging research explores potential applications beyond biological activities:
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Investigation of fluorescent properties of derivatives for sensing applications
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Development of novel organic electronic materials
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Exploration of photochemical properties for specialized applications
These diverse research directions highlight the compound's versatility beyond traditional medicinal chemistry contexts .
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